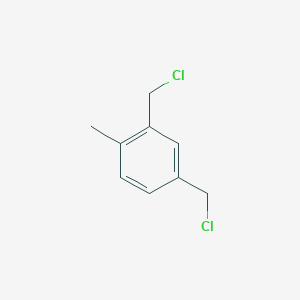
癸酸甲酯
描述
Methyl 10-undecenoate is an unsaturated fatty acid ester . It is used as a chain stopper in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET), which helps in tuning the molecular weight of the resulting polyester in a range varying from 10 to 45 kDa .
Synthesis Analysis
Aliphatic diols containing monoester, diester, ester-amide, monoamide, and diamide linkages were synthesized from methyl 10-undecenoate through transesterification, amidation, and thiol–ene reactions .Molecular Structure Analysis
The molecular formula of Methyl 10-undecynoate is C12H20O2. It has an average mass of 196.286 Da and a monoisotopic mass of 196.146332 Da .Chemical Reactions Analysis
Methyl 10-undecynoate is involved in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET) . It also participates in the cross-metathesis with dimethyl maleate, yielding an α,ω-difunctional product .Physical And Chemical Properties Analysis
Methyl 10-undecynoate has a density of 0.9±0.1 g/cm3, a boiling point of 251.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 98.4±20.0 °C .科学研究应用
- Methyl 10-undecynoate serves as a valuable raw material for synthesizing polyesters and poly(ester-amide)s. Researchers have used it to create aliphatic diols containing various linkages, such as monoester, diester, ester-amide, monoamide, and diamide. These polymers find applications in coatings, adhesives, and biomedical materials .
Polymer Synthesis
作用机制
Target of Action
Methyl 10-undecynoate is a synthetic compound that is primarily used in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET) . It acts as a chain stopper, helping to control the molecular weight of the resulting polyester .
Mode of Action
The compound interacts with its targets by participating in the ADMET process. This process involves the breaking and reforming of carbon-carbon double bonds, which allows for the precise control of polymer architecture . Methyl 10-undecynoate, being an unsaturated fatty acid ester, can be used as a substrate in various reactions .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 10-undecynoate are related to polymer synthesis. The compound is involved in the ADMET process, which is a type of olefin metathesis used to form polymers . The downstream effects include the formation of polymers with controlled molecular weight .
Pharmacokinetics
Its physical properties such as its boiling point (245 °c) and density (0882 g/mL at 25 °C) have been reported .
Result of Action
The primary result of Methyl 10-undecynoate’s action is the formation of polymers with a controlled molecular weight . This is achieved through its role as a chain stopper in the ADMET process . The compound can also be used to modify commercial silicone monomer, 1,3,5,7-tetramethylcyclotetrasiloxane, for the preparation of silicone hollow nano/microstructures in water .
Action Environment
The action of Methyl 10-undecynoate is influenced by various environmental factors. For instance, the ADMET process is typically carried out under specific conditions of temperature and pressure to ensure optimal polymerization . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other chemicals .
安全和危害
未来方向
属性
IUPAC Name |
methyl undec-10-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h1H,4-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNJLOAXFOJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339157 | |
| Record name | Methyl 10-undecynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10-undecynoate | |
CAS RN |
2777-66-4 | |
| Record name | Methyl 10-undecynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2777-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

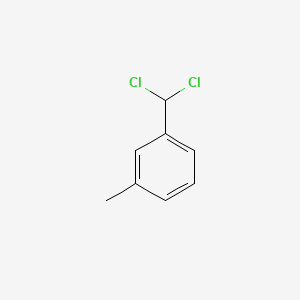

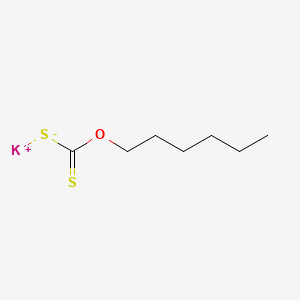
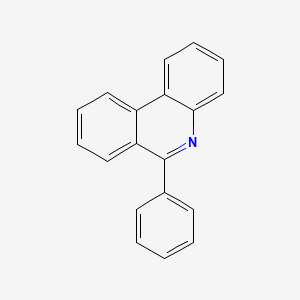

![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)
![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)
![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)
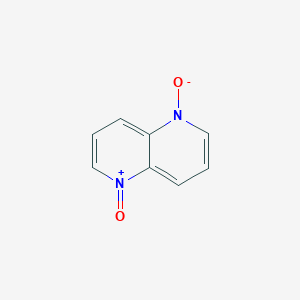

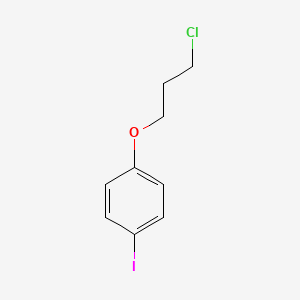
![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)
